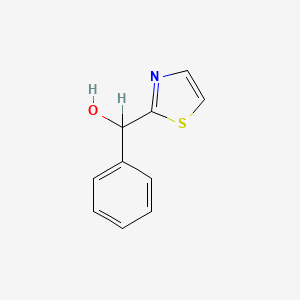
Phenyl(1,3-thiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(1,3-thiazol-2-yl)methanol is a compound that contains a phenyl group attached to a thiazol-2-yl methanol group . It is related to the class of compounds known as thiazoles, which are aromatic five-membered heterocycles containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound or related compounds often involves reactions such as the Hantzsch synthesis . This method involves the condensation of certain precursors to form the thiazole ring .Molecular Structure Analysis
The molecular structure of this compound involves a phenyl group attached to a thiazol-2-yl methanol group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound or related compounds often involve the formation or modification of the thiazole ring . These reactions can lead to a variety of products with different properties and potential applications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound or related compounds can vary depending on the specific structure and substituents . For example, some related compounds have been reported to have a melting point of 230–232 °C .Applications De Recherche Scientifique
Organic Synthesis Methodologies
- Catalyzed Tandem Reactions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives has been facilitated by In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, highlighting a methodology with good yields, high selectivity, low catalyst loading, and rapid reaction times (B. Reddy et al., 2012).
Chemosensors
- Selective and Sensitive Detection of Al3+: A phenyl thiadiazole-based Schiff base receptor has been developed for turn-on fluorescent and colorimetric detection of Al3+ ions, exhibiting quick responses, excellent selectivity, and sensitivity. This application is significant for environmental monitoring and chemical analysis (A. K. Manna et al., 2020).
Molecular Structure and Reactivity Studies
- DFT and Docking Studies: Novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized, with structural optimization, vibrational spectra interpretation, and antibacterial activity analysis conducted through DFT calculations and molecular docking studies. This research contributes to understanding the antibacterial properties of these compounds (M. Shahana & A. Yardily, 2020).
Antimicrobial Evaluation
- Antibacterial and Antifungal Activity: Thiazole derivatives have been evaluated for antimicrobial activity, showcasing moderate antibacterial effectiveness against Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. Such studies are pivotal for the development of new antimicrobial agents (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).
Safety and Hazards
Orientations Futures
Thiazole derivatives, including Phenyl(1,3-thiazol-2-yl)methanol, continue to attract attention due to their diverse biological activities and potential therapeutic applications . Future research may focus on the synthesis of new derivatives, exploration of their biological activities, and development of effective therapeutic agents .
Mécanisme D'action
Target of Action
Phenyl(1,3-thiazol-2-yl)methanol is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
For example, some thiazole derivatives can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Result of Action
Thiazole derivatives are known to have a range of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
phenyl(1,3-thiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLEXYGTGYCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

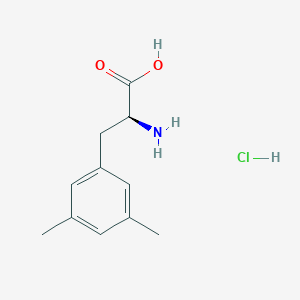
![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)

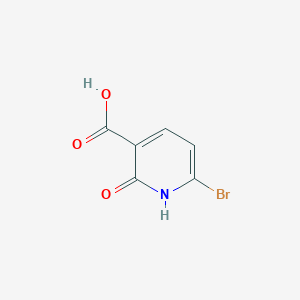

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)
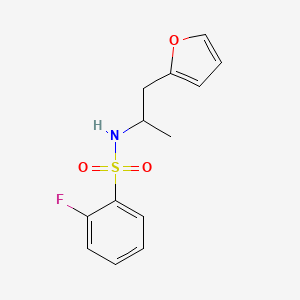


![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
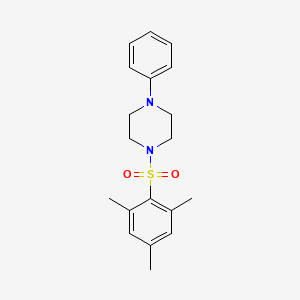
![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)